Cas no 91574-67-3 (3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-)
91574-67-3 structure
Product Name:3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-
Numero CAS:91574-67-3
MF:C10H9ClO
MW:180.630861997604
CID:1965801
PubChem ID:5372820
Update Time:2025-04-21
3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
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- 3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-
- CHEMBL420561
- 4-(2-Chlorophenyl)-3-buten-2-one
- CS-0272027
- 3-Buten-2-one, 4-(o-chlorophenyl)-
- SCHEMBL1447672
- DTXSID80876245
- 3-Buten-2-one,4-(2-chlorophenyl)-
- 20766-37-4
- 91574-67-3
- 4-(2-Chlorophenyl)-but-3-en-2-one
- AKOS005199221
- MFCD00084971
- EN300-7465630
- o-Chlorobenzalacetone
- 4-(2-chlorophenyl)but-3-en-2-one
- (3E)-4-(2-chlorophenyl)but-3-en-2-one
- (E)-4-(2-chlorophenyl)-3-buten-2-one
- 2-Chloro-benzalacetone
- (E)-4-(2-Chloro-phenyl)-but-3-en-2-one
- (E)-4-(2-chlorophenyl)but-3-en-2-one
- W-206554
- (o-Chlorobenzylidene)acetone
- EN300-748917
- 3-Buten-2-one, 4-(2-chlorophenyl)-
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- MDL: MFCD00084971
- Inchi: 1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+
- Chiave InChI: FHDSETHROOWFCQ-VOTSOKGWSA-N
- Sorrisi: ClC1C=CC=CC=1/C=C/C(C)=O
Proprietà calcolate
- Massa esatta: 180.0341926Da
- Massa monoisotopica: 180.0341926Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 17.1Ų
3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-748917-0.05g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.05g |
$227.0 | 2025-03-10 | |
| Enamine | EN300-748917-0.1g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.1g |
$238.0 | 2025-03-10 | |
| Enamine | EN300-748917-0.25g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.25g |
$249.0 | 2025-03-10 | |
| Enamine | EN300-748917-0.5g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.5g |
$260.0 | 2025-03-10 | |
| Enamine | EN300-748917-1.0g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 1.0g |
$271.0 | 2025-03-10 | |
| Enamine | EN300-748917-2.5g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 2.5g |
$529.0 | 2025-03-10 | |
| Enamine | EN300-748917-5.0g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 5.0g |
$783.0 | 2025-03-10 | |
| Enamine | EN300-748917-10.0g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 10.0g |
$1163.0 | 2025-03-10 | |
| Enamine | EN300-7465630-0.05g |
(3E)-4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 0.05g |
$19.0 | 2023-07-10 | ||
| Enamine | EN300-7465630-0.1g |
(3E)-4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 0.1g |
$19.0 | 2023-07-10 |
3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)- Letteratura correlata
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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